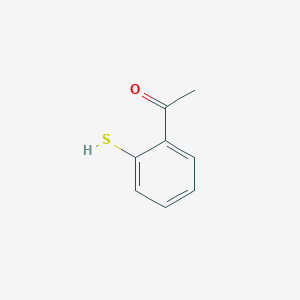

2'-Mercaptoacetophenone

概要

説明

2’-Mercaptoacetophenone is an organic compound with the molecular formula C8H8OS. It is characterized by the presence of a thiol group (-SH) attached to the second carbon of the acetophenone structure. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and functional groups.

作用機序

Target of Action

This compound is a derivative of acetophenone, with a sulfur-containing mercapto group attached to the phenyl ring

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action . Therefore, it’s plausible that 2’-Mercaptoacetophenone interacts with its targets through receptor binding, leading to changes in cellular function.

Pharmacokinetics

Its chemical properties such as boiling point (250 ºc), density (1139), and molecular weight (15221) have been reported . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound is used in the synthesis of thioflavones , which have been reported to have profound pharmacological activities such as antiviral and inhibitory effect of steroid sulfatase (STS) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other substances can affect the activity of a compound . .

準備方法

Synthetic Routes and Reaction Conditions: 2’-Mercaptoacetophenone can be synthesized through several methods. One common approach involves the reaction of acetophenone with thiourea in the presence of hydrochloric acid, followed by hydrolysis. Another method includes the use of 2-bromoacetophenone and sodium hydrosulfide in a nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, 2’-Mercaptoacetophenone is typically produced through the reaction of acetophenone with hydrogen sulfide gas in the presence of a catalyst such as aluminum chloride. This method ensures a high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2’-Mercaptoacetophenone undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Sodium hydrosulfide or other nucleophiles can be used under basic conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted acetophenones.

科学的研究の応用

2’-Mercaptoacetophenone has a wide range of applications in scientific research:

類似化合物との比較

Acetophenone: Lacks the thiol group, making it less reactive in thiol-specific reactions.

4-Mercaptoacetophenone: Similar structure but with the thiol group in the para position, affecting its reactivity and applications.

Uniqueness: 2’-Mercaptoacetophenone is unique due to the position of its thiol group, which allows for specific interactions and reactions that are not possible with other isomers or derivatives. This makes it particularly valuable in applications requiring selective thiol reactivity .

特性

IUPAC Name |

1-(2-sulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTXTARTNBKCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26824-02-2 | |

| Record name | 1-(2-sulfanylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the main synthetic applications of 2'-Mercaptoacetophenone?

A1: this compound is a versatile building block in organic synthesis. [, , ] It serves as a key intermediate in the preparation of various heterocyclic compounds, including thioflavones, thioflavanones, and 1,2-benzisothiazoles. For instance, it can be reacted with benzaldehyde derivatives under basic conditions to yield thioflavanones. [] This reaction proceeds through an intramolecular nucleophilic attack of the sulfur anion to the β-carbon atom of the intermediate chalcone, followed by the elimination of lithium hydroxide. []

Q2: Are there any challenges in working with this compound?

A2: While a useful reagent, this compound is not commercially available and requires synthesis from thiosalicylic acid. [] This synthesis involves reacting thiosalicylic acid with methyllithium at low temperatures. [] Additionally, the presence of both mercapto and carbonyl groups in its structure means it can undergo a variety of reactions, necessitating careful control of reaction conditions to achieve desired products.

Q3: What is known about the reactivity of this compound with metal ions?

A3: Interestingly, this compound, unlike thiohydroxamic acids, does not exhibit sensitive color reactions with metal ions like Fe3+, Ti4+, UO2+2, and VO2+ . [] Additionally, it does not readily form stable complexes with Fe3+ and Cu2+. [] This difference in reactivity, compared to thiohydroxamic acids, can be attributed to the presence of both the mercapto and carbonyl groups within the this compound structure.

Q4: How does the structure of this compound relate to its derivatives and their properties?

A4: The presence of the sulfur atom in this compound allows for the formation of short intramolecular S...O interactions in its S-substituted derivatives. [] This interaction, observed in compounds like 2-(phenylthio)acetophenone and 2-(benzylthio)acetophenone, suggests a contribution of oxathiole-type resonance structures to the overall bonding. [] This structural feature can influence the reactivity and properties of these derivatives.

Q5: Has this compound been used in the synthesis of more complex molecules?

A5: Yes, this compound has been employed in the synthesis of disulfides with interesting electrochemical properties. [] For example, [2,2′-dithiobis-(2-mercaptoacetophenone)]-4-triphenylmethylthiosemicarbazone (1) and bis[1-(2-mercaptophenyl)-2-(4-(1-phenyl-3-methyl)pyrazole)-azaethene]di-sulfide (3) have been synthesized using Schiff base reactions with this compound as a starting material. [] These disulfides exhibit low reduction potentials, making them potentially suitable for the electrochemical synthesis of tridentate thiolate ligands. []

Q6: Are there any known applications of this compound in asymmetric synthesis?

A6: Recent studies have explored the use of this compound in organocatalytic asymmetric reactions. [] It has been successfully employed in a novel reaction cascade with 3-cyano-4-styrylcoumarins, leading to the diastereo- and enantioselective synthesis of γ,δ-functionalized coumarin derivatives. [] This reaction utilizes enantioselective bifunctional catalysis and proceeds through a sequence of thia-Michael/aldol/annulation reactions, demonstrating the potential of this compound in the development of stereoselective synthetic methodologies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate](/img/structure/B2923924.png)

![3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2923925.png)

![N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2923927.png)

![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2923928.png)

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2923932.png)

![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)

![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)

![1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2923943.png)

![4-[1-(4-fluorobenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one](/img/structure/B2923945.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923947.png)